

# physical and chemical properties of 2-Bromo-3-nitroanisole

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## Compound of Interest

Compound Name: 2-Bromo-3-nitroanisole

Cat. No.: B183254

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## An In-depth Technical Guide to 2-Bromo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-3-nitroanisole**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

## Core Physical and Chemical Properties

**2-Bromo-3-nitroanisole** is a substituted aromatic compound with the molecular formula  $C_7H_6BrNO_3$ .<sup>[1]</sup> It presents as a yellowish solid and is generally stable under normal conditions.<sup>[2]</sup> Key physicochemical data are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	[1]
Molecular Weight	232.03 g/mol	
Appearance	Yellowish solid	[2]
Melting Point	81-85 °C	[2]
Boiling Point (Predicted)	273.3 ± 20.0 °C	[1]
Density (Predicted)	1.640 ± 0.06 g/cm <sup>3</sup>	[1]
Solubility	Insoluble in water, soluble in organic solvents.	[2]
CAS Number	67853-37-6	

## Chemical Reactivity and Synthesis

**2-Bromo-3-nitroanisole** serves as a versatile intermediate in organic synthesis. One documented reaction involves its use as a starting material for the synthesis of 2-bromo-3-nitrophenol. This reaction highlights the reactivity of the methoxy group, which can be cleaved under specific conditions.

## Experimental Protocol: Synthesis of 2-bromo-3-nitrophenol from 2-Bromo-3-nitroanisole

This protocol details the demethylation of **2-Bromo-3-nitroanisole** to yield 2-bromo-3-nitrophenol.

Materials:

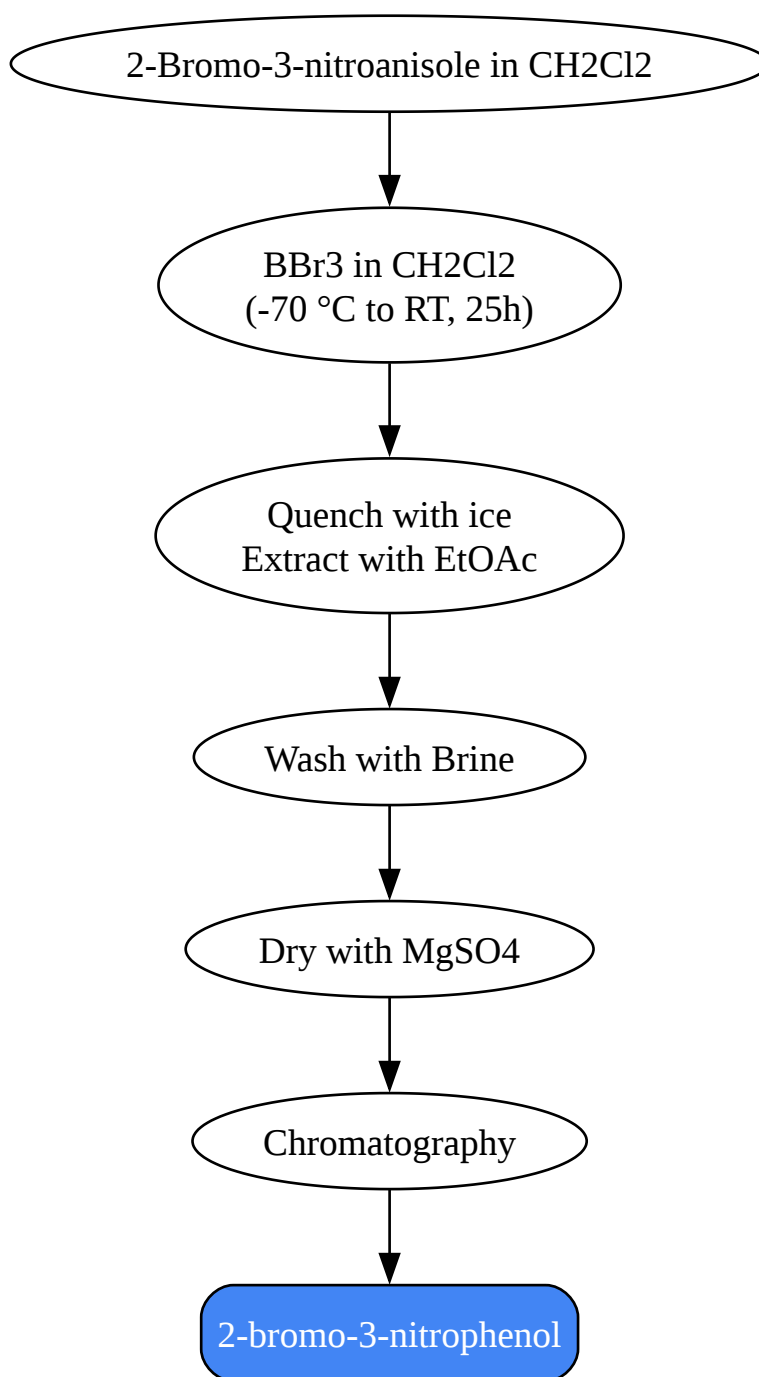
- **2-Bromo-3-nitroanisole**
- Boron tribromide (BBr<sub>3</sub>) solution (1.0M in CH<sub>2</sub>Cl<sub>2</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)
- Argon gas
- Crushed ice

Procedure:

- A solution of **2-bromo-3-nitroanisole** in dichloromethane (35 mL) is prepared in a flask under an argon atmosphere and cooled to -70 °C.
- Boron tribromide solution (1.0M in CH<sub>2</sub>Cl<sub>2</sub>, 88 mL, 88 mmol) is added dropwise to the stirred solution over a period of 1 hour.[\[3\]](#)
- The reaction mixture is allowed to slowly warm to room temperature over 2 hours and is then stirred at room temperature for an additional 23 hours.[\[3\]](#)
- The reaction is quenched by pouring the mixture onto 350 g of crushed ice.[\[3\]](#)
- The product is extracted with ethyl acetate (300 mL).[\[3\]](#)
- The organic phase is separated, washed with brine (75 mL), and dried over magnesium sulfate.[\[3\]](#)
- The solvent is removed under reduced pressure, and the crude product is purified by chromatography (5-70% EtOAc/heptane) to yield 2-bromo-3-nitrophenol as a yellow solid.[\[3\]](#)

Below is a workflow diagram illustrating this synthetic process.



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Caption: Synthetic workflow for 2-bromo-3-nitrophenol.

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Bromo-3-nitroanisole** is not readily available in public databases. Researchers are advised to acquire their own data upon synthesis or

purchase. For reference, predicted spectral information and data for isomeric compounds are often used as a preliminary guide.

## Biological Activity

Currently, there is a lack of published studies directly investigating the biological activity or signaling pathways of **2-Bromo-3-nitroanisole**. However, the structurally related compound, 2-Bromo-3-nitrobenzoic acid, is known to be a precursor for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its analogues, which are inhibitors of Poly(ADP-ribose) polymerase (PARP). [4] PARP is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy in cancer treatment.

The potential for **2-Bromo-3-nitroanisole** to serve as a precursor for other biologically active molecules makes it a compound of interest in medicinal chemistry and drug discovery. Further research is warranted to explore its potential biological effects.

## Safety Information

**2-Bromo-3-nitroanisole** is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals engaged in research and development involving **2-Bromo-3-nitroanisole**. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this compound.

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## References

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